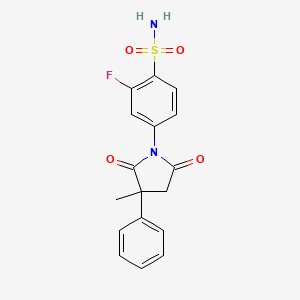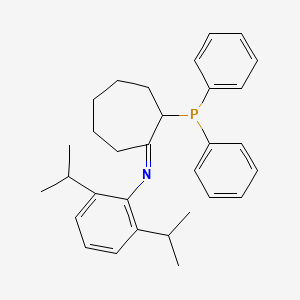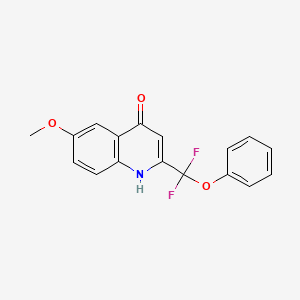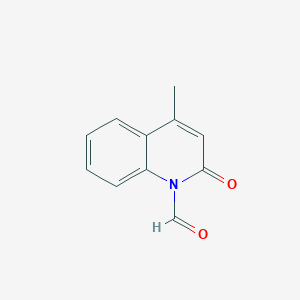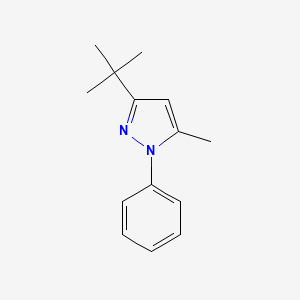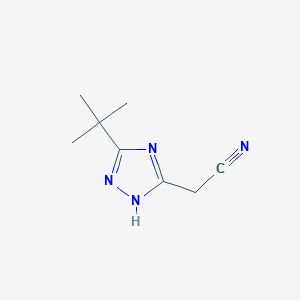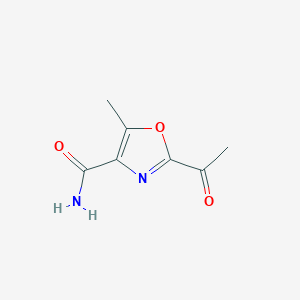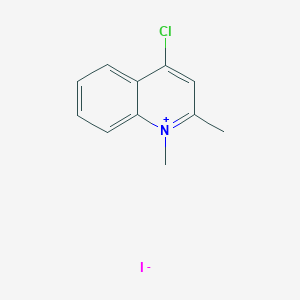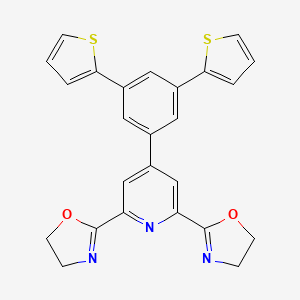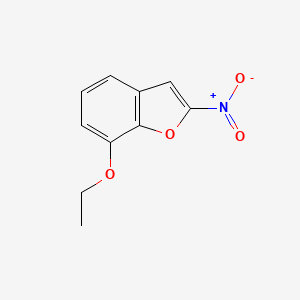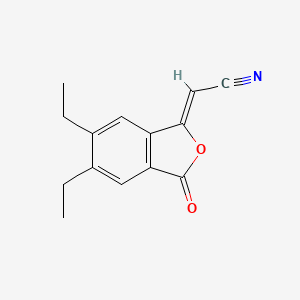
2-(5,6-Diethyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6-Diethyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile is a chemical compound that belongs to the class of organic compounds known as isobenzofurans. These compounds are characterized by a fused ring system consisting of a benzene ring and a furan ring. The presence of functional groups such as nitrile and ketone makes this compound potentially interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Diethyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One possible route could involve the reaction of a substituted benzaldehyde with a nitrile compound in the presence of a base to form the desired product. The reaction conditions, such as temperature, solvent, and reaction time, need to be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Diethyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the functional groups, such as converting the nitrile group to an amine.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5,6-Diethyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating biochemical pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(5,6-Diethyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile include other isobenzofuran derivatives with different substituents. Examples might include:
- 2-(3-Oxo-1,3-dihydroisobenzofuran-1-ylidene)acetonitrile
- 2-(5,6-Dimethyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, physical properties, and potential applications. Comparing its properties and reactivity with similar compounds can provide insights into its unique characteristics and potential advantages.
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(2Z)-2-(5,6-diethyl-3-oxo-2-benzofuran-1-ylidene)acetonitrile |
InChI |
InChI=1S/C14H13NO2/c1-3-9-7-11-12(8-10(9)4-2)14(16)17-13(11)5-6-15/h5,7-8H,3-4H2,1-2H3/b13-5- |
InChI Key |
VMDKAXJRXCIKLJ-ACAGNQJTSA-N |
Isomeric SMILES |
CCC1=CC\2=C(C=C1CC)C(=O)O/C2=C\C#N |
Canonical SMILES |
CCC1=CC2=C(C=C1CC)C(=O)OC2=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


